molecular formula C22H19N3O3S B11498606 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethanone

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethanone

Cat. No.: B11498606
M. Wt: 405.5 g/mol
InChI Key: ZTELCCLVBRGBHV-UHFFFAOYSA-N
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Description

2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one involves several steps:

Chemical Reactions Analysis

2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It has potential as an antifungal, antimicrobial, and antibiotic agent.

    Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein interactions.

    Industrial Applications: Its unique properties make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can be due to the compound binding to the active site or allosteric sites of the enzyme, thereby preventing substrate binding or altering enzyme conformation .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-methylfuran-2-yl)ethan-1-one lies in its combination of the triazole ring with the furan and methoxyphenyl groups, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-methylfuran-2-yl)ethanone

InChI

InChI=1S/C22H19N3O3S/c1-15-8-13-20(28-15)19(26)14-29-22-24-23-21(16-9-11-18(27-2)12-10-16)25(22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

ZTELCCLVBRGBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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